molecular formula C14H22O2 B8357416 4-(4-Tert-butylphenoxy)butan-1-OL CAS No. 64673-24-1

4-(4-Tert-butylphenoxy)butan-1-OL

Cat. No. B8357416
CAS RN: 64673-24-1
M. Wt: 222.32 g/mol
InChI Key: JZGBOFLIJVDYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05242936

Procedure details

Nicotinoyl chloride was prepared by treating 100 g (0.81 mole) of nicotinic acid with 280 ml of thionyl chloride at reflux for two hours. The excess thionyl chloride was removed in vacuo and the crystalline acid chloride hydrochloride was suspended in 500 ml of dichloromethane. To the stirred mixture was added 66 g (0.30 mole) of 4-p-t-butylphenoxy-1-butanol dissolved in 400 ml of dichloromethane. After forty-eight hours the mixture was washed with one liter of saturated sodium bicarbonate. The dichloromethane solution was dried over magnesium sulfate and evaporated to a syrupy residue. The material was chromatographed on 1 kg of silica gel with elution by dichloromethane-methanol, 96:4, to afford 43.8 g (45%) of the nicotinate ester as an oil. The hydrobromide salt was prepared by treatment of a solution of 43.8 g in 800 ml of ethyl acetate with 30 ml of 4.5N hydrogen bromide in ether. The precipitate was collected, washed with pentane and dried, m.p. 132°-133° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.S(Cl)([Cl:12])=O.C(C1C=CC(OCCCCO)=CC=1)(C)(C)C>ClCCl>[C:1]([Cl:12])(=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
Quantity
280 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
66 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(OCCCCO)C=C1
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed in vacuo
WASH
Type
WASH
Details
After forty-eight hours the mixture was washed with one liter of saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to a syrupy residue
CUSTOM
Type
CUSTOM
Details
The material was chromatographed on 1 kg of silica gel with elution by dichloromethane-methanol, 96:4

Outcomes

Product
Name
Type
product
Smiles
C(C1=CN=CC=C1)(=O)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 43.8 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.